4-Tert-butylpyrrolidin-3-ol
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Overview
Description
4-Tert-butylpyrrolidin-3-ol is a chemical compound characterized by a pyrrolidine ring substituted with a tert-butyl group at the 4-position and a hydroxyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butylpyrrolidin-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-tert-butylpyridine with suitable reagents to introduce the hydroxyl group at the 3-position. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-Tert-butylpyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to remove the hydroxyl group.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield 4-Tert-butylpyrrolidin-3-one, while reduction can produce 4-Tert-butylpyrrolidine .
Scientific Research Applications
4-Tert-butylpyrrolidin-3-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Tert-butylpyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the tert-butyl group play crucial roles in its binding affinity and reactivity with target molecules. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structural configuration and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler analog without the tert-butyl and hydroxyl groups.
Pyrrolidin-2-one: Contains a carbonyl group instead of a hydroxyl group.
Prolinol: A hydroxylated pyrrolidine derivative with different substitution patterns.
Uniqueness
4-Tert-butylpyrrolidin-3-ol is unique due to the presence of both the tert-butyl and hydroxyl groups, which confer distinct chemical and physical properties. These features make it a valuable compound for specific applications where these functional groups are advantageous .
Properties
Molecular Formula |
C8H17NO |
---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
4-tert-butylpyrrolidin-3-ol |
InChI |
InChI=1S/C8H17NO/c1-8(2,3)6-4-9-5-7(6)10/h6-7,9-10H,4-5H2,1-3H3 |
InChI Key |
RFYGAVUZNYMZIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CNCC1O |
Origin of Product |
United States |
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